[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate
Overview
Description
[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate is a complex organic compound characterized by the presence of trifluoroethoxy groups and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate typically involves multiple steps. One common method starts with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This is achieved by reacting p-dibromobenzene with sodium hydride and trifluoroethanol in the presence of a base and a copper-containing catalyst at elevated temperatures . The resulting acid is then reacted with thionyl chloride in methanol at reflux temperature to form the corresponding acid chloride . Finally, the acid chloride is coupled with 4-chlorobenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoroethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of acid chlorides from carboxylic acids.
Sodium Hydride: Employed as a strong base in the initial steps of synthesis.
Copper-Containing Catalysts: Facilitate the reaction between p-dibromobenzene and trifluoroethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different substituted benzoates and trifluoroethoxy derivatives.
Scientific Research Applications
[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer and anti-diabetic agent due to its unique structural features.
Material Science: Its properties make it suitable for use in the development of advanced materials with specific chemical and physical characteristics.
Biological Studies: The compound is used in in-silico studies and biological assessments to evaluate its efficacy and safety as a therapeutic agent.
Mechanism of Action
The mechanism of action of [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share similar structural features and are also investigated for their anti-cancer and anti-diabetic properties.
1,3-Thiazolidin-4-one Derivatives: These compounds contain a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety and exhibit similar bioactivity.
Uniqueness
[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate is unique due to its specific combination of trifluoroethoxy and chlorobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6NO5/c19-11-3-1-10(2-4-11)16(28)31-26-15(27)13-7-12(29-8-17(20,21)22)5-6-14(13)30-9-18(23,24)25/h1-7H,8-9H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIJVUIZIKDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177859 | |
Record name | [2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]azanyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-53-7 | |
Record name | [2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]azanyl 4-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860787-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]azanyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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